molecular formula C9H16N2O5 B558619 Boc-Asp-NH2 CAS No. 74244-17-0

Boc-Asp-NH2

Numéro de catalogue B558619
Numéro CAS: 74244-17-0
Poids moléculaire: 232.23 g/mol
Clé InChI: VKCARTLEXJLJBZ-YFKPBYRVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Boc-Asp-NH2 is an aspartic acid derivative . It is used for research purposes and is not sold to patients . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .


Synthesis Analysis

Boc-Asp-NH2 is used in peptide synthesis . The synthesis of Boc-Asp-NH2 involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular formula of Boc-Asp-NH2 is C9H16N2O5 . Its molecular weight is 232.23 . The structure of Boc-Asp-NH2 can be represented by the SMILES string CC(C)(C)OC(=O)NC@@H=O)C(N)=O .


Physical And Chemical Properties Analysis

Boc-Asp-NH2 has a molecular weight of 232.23 and a molecular formula of C9H16N2O5 . It has a melting point of 150-154°C . The optical activity of Boc-Asp-NH2 is [α]20/D -29±2°, c = 1% in DMF .

Applications De Recherche Scientifique

  • Conformational Analysis for Drug Design : Boc-Asp-NH2 is used in the conformational analysis of peptides for drug design. For instance, in the study of CCK-B agonists, Boc-Asp-NH2 containing peptides demonstrated distinct conformational preferences, crucial for their biological activities. This understanding is vital for designing nonpeptide CCK-B agonists (Goudreau, Weng, & Roques, 1994).

  • Protective Function in Peptide Synthesis : The compound is utilized as a protective group in aspartyl peptides. The study by Kunz, Waldmann, & Unverzagt (2009) described the use of the allyl ester as a temporary protecting function in aspartyl peptides, including those containing Boc-Asp-NH2.

  • Synthesis of Gastrin Antagonists : Boc-Asp-NH2 is involved in the synthesis of gastrin antagonists. Rodriguez et al. (1989) synthesized analogues of Boc-Trp-Leu-Asp-Phe-NH2, a potent gastrin agonist, by introducing a beta-homo residue. These compounds showed promise as gastrin antagonists in vivo.

  • Pharmacological Profiling : The compound is used in the pharmacological profiling of peptides. For example, Boc-Trp-Met-Asp-NH2, a peptidic fragment containing Boc-Asp-NH2, exhibited gastric antisecretory activity, providing insights into selective antigastrin activity (Lavezzo et al., 1986).

  • Investigation of Electrostatic Interactions in Proteins : Boc-Asp-NH2 containing peptides serve as models for studying electrostatic interactions in proteins. Sahal & Balaram (1986) conducted NMR studies on beta-turn tetrapeptides containing Asp-His and Asp-Lys salt bridges, providing insights into the role of such interactions in protein dynamics.

  • Development of CCK Analogs : Boc-Asp-NH2 is used in developing analogs of CCK, a peptide hormone. Charpentier et al. (1988) synthesized cyclic cholecystokinin (CCK) analogs using Boc-Asp-NH2 for investigating binding characteristics to brain cortex membranes and pancreatic acini.

  • Solid-Phase Synthesis of Peptides : The compound is used in solid-phase peptide synthesis. Tam et al. (1980) utilized Boc-Asp(OcHex) in solid-phase peptide synthesis, highlighting its stability and effectiveness in minimizing aspartimide formation.

Propriétés

IUPAC Name

(3S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCARTLEXJLJBZ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427021
Record name Boc-Asp-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Asp-NH2

CAS RN

74244-17-0
Record name Boc-Asp-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Asp-NH2
Reactant of Route 2
Reactant of Route 2
Boc-Asp-NH2
Reactant of Route 3
Boc-Asp-NH2
Reactant of Route 4
Boc-Asp-NH2
Reactant of Route 5
Reactant of Route 5
Boc-Asp-NH2
Reactant of Route 6
Reactant of Route 6
Boc-Asp-NH2

Citations

For This Compound
10
Citations
R Gonzalez-Muniz, F Bergeron… - Journal of medicinal …, 1990 - ACS Publications
Introduction The C-terminal octapeptide of cholecystokinin, CCK^ ss or CCKg, is a hormonal regulator of various gut functions such as gall bladder contraction, pancreatic secretion, and …
Number of citations: 19 pubs.acs.org
T Munegumi, K Akao, Y Kawatu, T Yamada… - Asian Journal of …, 2014 - researchmap.jp
… This paper addresses the heating reactions of N-t-butyloxycarbonylL-asparagine (Boc-L-Asn (4a), Scheme-IV) and its isomer Boc-L-aspartic acid amide (Boc-Asp-NH2 (8), Scheme-V), …
Number of citations: 5 researchmap.jp
WS Johnson, MF Semmelhack… - Journal of the …, 1968 - ACS Publications
ene). An alternative treatment based on the free-electron model3· 4 suggested that a stable peripheral tt-orbital system could be dominant in both types of structures and that other …
Number of citations: 87 pubs.acs.org
J Meienhofer, Y Sano - Journal of the American Chemical Society, 1968 - ACS Publications
Acknowledgment. We wish to thank the US Public Health Service, the National Science Founda-tion, and the donors of the Petroleum Research Fund, administered by the American …
Number of citations: 51 pubs.acs.org
I Schon, T Szirtes, T Uberhardt… - The Journal of Organic …, 1983 - ACS Publications
… Reduction of Boc-Asp-NH2 (9) , Boc-Lys-NH2 (11), and Boc-Lys(Boc)-NH2 (14) to 3-[(tert-butoxycarbonyl)amino]-4-hydroxy-L-butyric acid (10) , /Va-Boc-L-lysinol (12), and JVa,iVe-bis(…
Number of citations: 8 pubs.acs.org
I Schon - Chemical Reviews, 1984 - ACS Publications
The introduction of sodium-liquid ammonia reduc-tion for the removal of benzyl-type and tosyl protecting groups was an essential milestone in thehistory of peptide chemistry about 50 …
Number of citations: 56 pubs.acs.org
H Niedrich - Chemische Berichte, 1967 - Wiley Online Library
Die Verknüpfung zweier Tetrapeptide nach der Azid‐Methode liefert das Eledoisin‐(4–11)‐Octapeptid ·2 TFA (6). Nach Kondensation (Phosphorazo‐Methode) von Z‐ bzw. Boc‐Ile‐…
L Kisfaludy, I Schốn, M Low… - … : Proceedings of the …, 1984 - Protein Research Foundation
Number of citations: 0
R Grupe, H Niedrich - Chemische Berichte, 1967 - Wiley Online Library
Nach weiteren Untersuchungen über Derivate, besonders aktivierter Ester, und Peptide von NHPhe wurde ausgehend vom C‐terminalen Tetrapeptid 5 mit Hilfe des Boc‐NHPhe‐…
H Zahn, W Danho, B Gutte - Zeitschrift für Naturforschung B, 1966 - degruyter.com
Eine neue Synthese der A-Kette des Schaf insulins und deren Vereinigung mit natür licher B-Kette zu kristallinem, vollaktivem Page 1 SYNTHESE DER A-KETTE DES …
Number of citations: 48 www.degruyter.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.